

# 2-Methyl-1-nitroprop-1-ene chemical properties and structure

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## Compound of Interest

Compound Name: 2-Methyl-1-nitroprop-1-ene

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## 2-Methyl-1-nitroprop-1-ene: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

## Abstract

**2-Methyl-1-nitroprop-1-ene** is a nitroalkene of significant interest in organic synthesis and potential pharmacological applications. This technical guide provides a detailed overview of its chemical properties, structure, synthesis, and reactivity. Furthermore, it explores the known biological activities of nitroalkenes, focusing on their anti-inflammatory signaling pathways, which may be relevant to the therapeutic potential of **2-Methyl-1-nitroprop-1-ene**. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of chemistry and drug development.

## Chemical Properties and Structure

**2-Methyl-1-nitroprop-1-ene** is a nitro-substituted alkene with the molecular formula C<sub>4</sub>H<sub>7</sub>NO<sub>2</sub>. [1] Its chemical structure and key identifying information are presented below.

Table 1: Chemical and Physical Properties of **2-Methyl-1-nitroprop-1-ene**

Property	Value	Source
Molecular Formula	C <sub>4</sub> H <sub>7</sub> NO <sub>2</sub>	<a href="#">[1]</a> <a href="#">[2]</a>
Molecular Weight	101.10 g/mol	<a href="#">[1]</a> <a href="#">[2]</a>
IUPAC Name	2-methyl-1-nitroprop-1-ene	<a href="#">[2]</a>
CAS Number	1606-30-0	<a href="#">[1]</a>
Density	1.048 g/cm <sup>3</sup>	<a href="#">[1]</a>
SMILES	CC(=C--INVALID-LINK--[O-])C	<a href="#">[2]</a>
InChIKey	VXMMUDFDTWWSQT- UHFFFAOYSA-N	<a href="#">[2]</a>
Boiling Point	Not available	
Melting Point	Not available	
Storage Conditions	2°C - 8°C, in a well-closed container	<a href="#">[1]</a>

Note: Experimental boiling and melting points for **2-Methyl-1-nitroprop-1-ene** are not readily available in the literature. For reference, the related saturated compound, 2-methyl-1-nitropropane, has a boiling point of 140.5 °C and a melting point of -76.85 °C.[\[3\]](#)

Figure 1: Chemical structure of **2-Methyl-1-nitroprop-1-ene**.

## Experimental Protocols

### Synthesis of 2-Methyl-1-nitroprop-1-ene

The synthesis of **2-Methyl-1-nitroprop-1-ene** can be achieved through a two-step process involving a Henry reaction (nitroaldol condensation) followed by dehydration.

#### Step 1: Henry Reaction - Synthesis of 2-Methyl-2-nitro-1-propanol

This procedure is adapted from the synthesis of the related compound 2-nitro-2-methyl-1-propanol.[\[4\]](#)[\[5\]](#)[\[6\]](#)

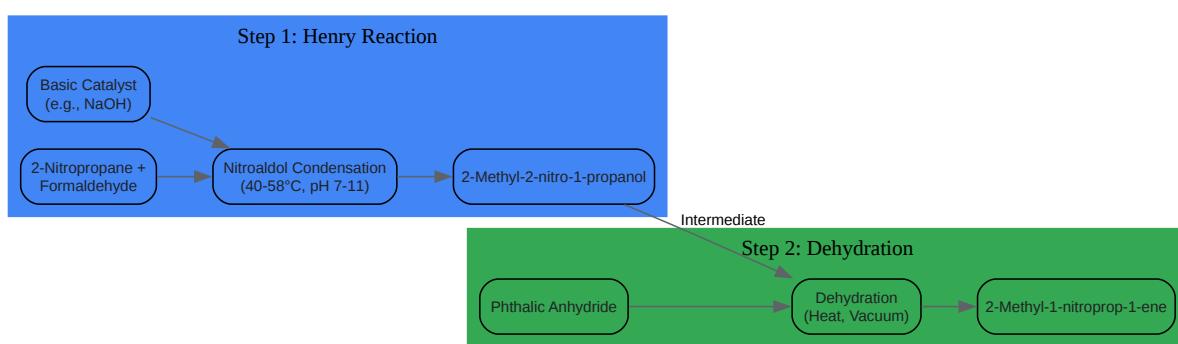
- Materials:
  - 2-Nitropropane
  - Formaldehyde (as paraformaldehyde or aqueous solution)
  - Basic catalyst (e.g., sodium hydroxide, potassium hydroxide)
  - Ethanol (solvent)
  - Stearic acid or other suitable acid for neutralization
- Procedure:
  - In a reaction vessel equipped with a stirrer and a cooling bath, combine 2-nitropropane and a catalytic amount of the basic catalyst in ethanol.
  - Slowly add formaldehyde to the stirred mixture while maintaining the temperature between 40-58°C. The molar ratio of 2-nitropropane to formaldehyde should be approximately 1:1.
  - Monitor the pH of the reaction and maintain it between 7 and 11.
  - After the addition is complete, continue stirring for 1-2 hours at the same temperature.
  - Neutralize the reaction mixture with stearic acid to a pH of approximately 4.3.
  - Cool the mixture to induce crystallization of 2-methyl-2-nitro-1-propanol.
  - Isolate the product by filtration and wash with cold ethanol. The product can be further purified by recrystallization.

#### Step 2: Dehydration of 2-Methyl-2-nitro-1-propanol

This procedure is adapted from the dehydration of 2-nitro-1-propanol to 2-nitropropene.[\[7\]](#)

- Materials:
  - 2-Methyl-2-nitro-1-propanol (from Step 1)

- Phthalic anhydride
- Anhydrous magnesium sulfate
- Procedure:
  - In a round-bottomed flask equipped for vacuum distillation, combine 2-methyl-2-nitro-1-propanol and phthalic anhydride (in excess, e.g., 1.3 molar equivalents).
  - Heat the mixture under vacuum. The phthalic anhydride will melt, and the dehydration reaction will commence.
  - **2-Methyl-1-nitroprop-1-ene** will distill along with water. Collect the distillate in a receiving flask cooled with an ice bath.
  - Separate the organic layer from the aqueous layer.
  - Dry the organic layer over anhydrous magnesium sulfate.
  - The product can be further purified by vacuum distillation.



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Figure 2: Logical workflow for the synthesis of **2-Methyl-1-nitroprop-1-ene**.

## Chemical Reactivity

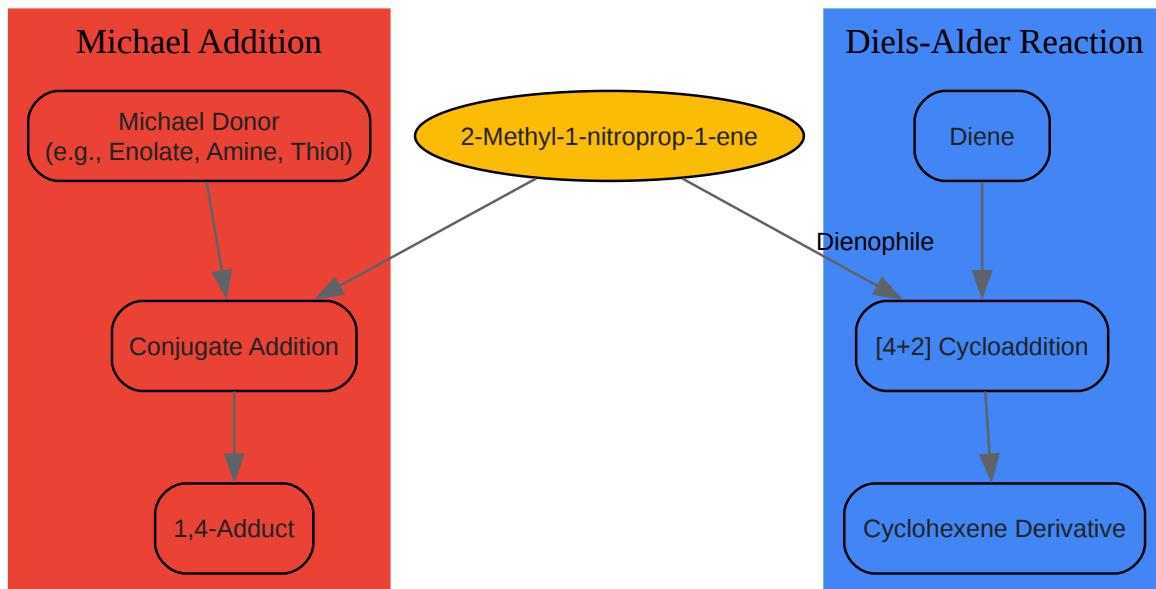
The reactivity of **2-Methyl-1-nitroprop-1-ene** is dominated by the electron-withdrawing nature of the nitro group, which activates the carbon-carbon double bond towards nucleophilic attack.

### Michael Addition

Nitroalkenes are excellent Michael acceptors. They readily undergo conjugate addition with a wide range of nucleophiles (Michael donors), such as enolates, amines, and thiols. This reaction is a powerful tool for carbon-carbon and carbon-heteroatom bond formation.

### Diels-Alder Reaction

**2-Methyl-1-nitroprop-1-ene** can act as a dienophile in Diels-Alder reactions. The electron-withdrawing nitro group enhances its reactivity towards electron-rich dienes, leading to the formation of substituted cyclohexene derivatives.



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Figure 3: Key reactivity pathways of **2-Methyl-1-nitroprop-1-ene**.

## Biological Activities and Signaling Pathways

While specific biological data for **2-Methyl-1-nitroprop-1-ene** is limited, the broader class of nitroalkenes has been shown to possess significant biological activities, particularly as anti-inflammatory agents.[8][9][10] These effects are primarily mediated through their ability to act as electrophiles and covalently modify key signaling proteins.[11][12]

## Anti-inflammatory Signaling

Nitroalkenes have been demonstrated to modulate inflammatory responses through several key signaling pathways:

- **NF-κB Pathway Inhibition:** Nitroalkenes can directly alkylate cysteine residues on components of the NF-κB signaling pathway, such as the p65 subunit.[8] This modification can inhibit the translocation of NF-κB to the nucleus, thereby downregulating the expression of pro-inflammatory genes.
- **Nrf2-Keap1 Pathway Activation:** Nitroalkenes can react with cysteine residues on Keap1, leading to the release and nuclear translocation of Nrf2.[10] Nrf2 is a transcription factor that upregulates the expression of antioxidant and cytoprotective genes.
- **MAPK Phosphatase 1 (MKP-1) Induction:** Some nitroalkenes have been shown to induce the expression of MKP-1, a phosphatase that dephosphorylates and inactivates MAP kinases, which are involved in pro-inflammatory signaling.[11]

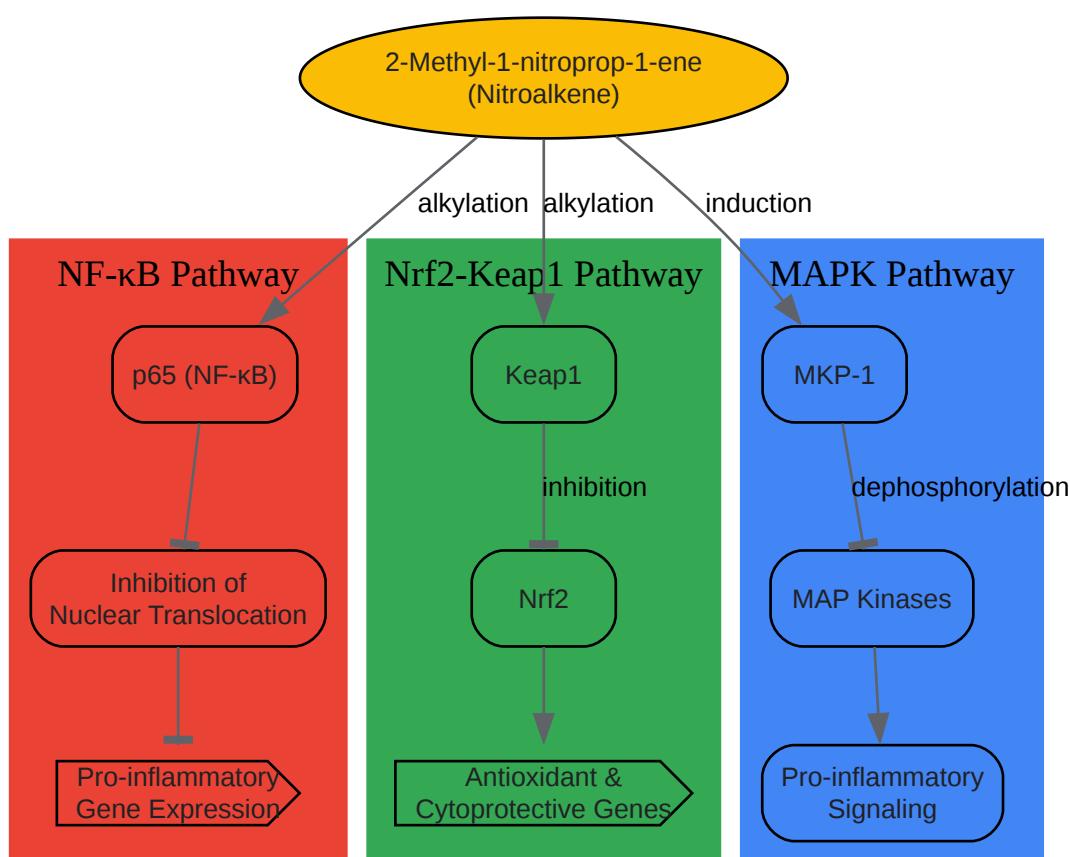


Figure 4: Anti-inflammatory signaling pathways modulated by nitroalkenes.

## Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of **2-Methyl-1-nitroprop-1-ene**.

Table 2: Predicted  $^{13}\text{C}$  NMR Chemical Shifts for **2-Methyl-1-nitroprop-1-ene**

Carbon Atom	Predicted Chemical Shift (ppm)
C=C(CH <sub>3</sub> ) <sub>2</sub>	140-145
=CHNO <sub>2</sub>	110-115
-CH <sub>3</sub>	22-25

Source: Predicted values based on typical chemical shifts for similar structures.[\[13\]](#)

Note: Experimental spectroscopic data (<sup>1</sup>H NMR, <sup>13</sup>C NMR, IR) for **2-Methyl-1-nitroprop-1-ene** can be found in databases such as PubChem, though direct spectra may require access to specialized resources.[\[2\]](#)

## Conclusion

**2-Methyl-1-nitroprop-1-ene** is a versatile chemical entity with well-defined structural and reactive properties. Its synthesis via the Henry reaction and subsequent dehydration is a practical approach for its preparation. The reactivity of its activated double bond makes it a valuable intermediate in organic synthesis. Furthermore, the established anti-inflammatory activities of the broader class of nitroalkenes suggest that **2-Methyl-1-nitroprop-1-ene** may hold therapeutic potential, warranting further investigation into its specific biological effects and mechanisms of action. This guide provides a foundational understanding for researchers and professionals interested in exploring the chemical and biological facets of this compound.

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